molecular formula C23H24BrN3O2 B3719991 2-bromo-6-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol

2-bromo-6-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B3719991
M. Wt: 454.4 g/mol
InChI Key: QTLDMFNCSXKRJZ-MFKUBSTISA-N
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Description

The compound “2-bromo-6-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol” is a chemical compound with the linear formula C23H24BrN3O2 . It is part of a class of compounds known as Schiff bases, which have received considerable attention due to their potential pharmacological, anti-tumor, and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)-imino]methyl}phenol, was synthesized from the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 2-methoxyaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-6-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol” are not directly available. The compound has a molecular weight of 454.371 .

Future Directions

The future research directions for this compound could involve further exploration of its potential pharmacological properties, given the interest in Schiff bases for their potential pharmacological, anti-tumor, and biological properties . Additionally, further studies could be conducted to explore its chemical reactivity and potential applications in various chemical reactions.

properties

IUPAC Name

2-bromo-6-methoxy-4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O2/c1-29-22-14-17(13-21(24)23(22)28)15-25-27-11-9-26(10-12-27)16-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,13-15,28H,9-12,16H2,1H3/b25-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLDMFNCSXKRJZ-MFKUBSTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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